Cobalt(2+);diiodide;dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

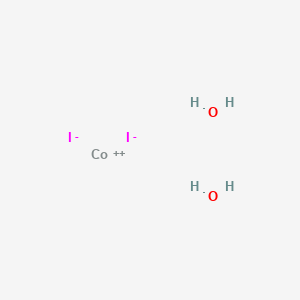

Cobalt(2+);diiodide;dihydrate is a useful research compound. Its molecular formula is CoH4I2O2 and its molecular weight is 348.773 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cobalt(II) diiodide dihydrate, with the chemical formula CoI2·2H2O, is an inorganic compound that has garnered attention for its biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis and Properties

Cobalt(II) diiodide can be synthesized through various methods, including the reaction of cobalt powder with hydrogen iodide or by treating cobalt(II) oxide with hydroiodic acid. The hydrated form, CoI2·6H2O, is also notable for its hygroscopic nature and crystallizes into distinct polymorphs .

Physical Properties

- Molecular Formula : CoI2·2H2O

- Molecular Weight : 290.8 g/mol

- Appearance : Dark green to black crystals that may turn dark green when exposed to air.

Biological Activity

Cobalt(II) ions have been studied for their biological activities, including cytotoxicity and potential therapeutic effects. The following sections detail findings from various studies that highlight the biological implications of cobalt(II) diiodide dihydrate.

Cytotoxicity Studies

Research has shown that cobalt(II) complexes exhibit varying degrees of cytotoxicity across different cell lines. A study focused on cobalt(II) complexes demonstrated significant cytotoxic effects against leukemia cell lines such as K562 and U937. The complexes were assessed using assays like MTT and Trypan Blue, revealing relatively high toxicity in K562 cells and lower toxicity in U937 cells .

| Cell Line | Cytotoxicity Level | Method Used |

|---|---|---|

| K562 | High | MTT, Trypan Blue |

| U937 | Low | MTT, Trypan Blue |

The mechanisms through which cobalt compounds exert their biological effects are multifaceted. Cobalt ions can influence cellular processes such as:

- Hypoxia Response : Cobalt mimics hypoxic conditions in cells, activating hypoxia-inducible factors (HIFs), which can promote cell survival under low oxygen conditions.

- Oxidative Stress : Cobalt ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis in certain cancer cell lines .

Case Studies

- Cytotoxic Effects on Leukemia Cells

- Toxicological Assessments

Research Findings Summary

Research indicates that cobalt(II) diiodide dihydrate possesses notable biological activity with implications for both therapeutic applications and toxicological concerns. Its ability to induce cytotoxic effects in specific cancer cell lines positions it as a candidate for further exploration in cancer treatment strategies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Cobalt(II) diiodide dihydrate can be synthesized through the reaction of cobalt(II) oxide or cobalt metal with hydroiodic acid. The resulting compound crystallizes in a hexagonal structure and is known for its hygroscopic nature, readily absorbing moisture from the atmosphere to form hydrated species .

Cobalt(II) diiodide dihydrate serves as an effective catalyst in various chemical reactions. It has been utilized in:

- Carbonylation Reactions : Cobalt(II) diiodide acts as a catalyst for carbonylation processes, facilitating the formation of carbonyl compounds from alcohols and carbon monoxide .

- Synthesis of Organometallic Compounds : It catalyzes the reaction between diketene and Grignard reagents, which is crucial for synthesizing terpenoids and other complex organic molecules .

Material Science Applications

In materials science, cobalt(II) diiodide dihydrate is used in:

- Electrochemical Devices : Cobalt complexes are employed in dye-sensitized solar cells (DSSCs) as redox mediators. The unique redox properties of cobalt complexes enhance the efficiency of these devices .

- Magnetic Materials : Research has shown that cobalt(II) iodide complexes exhibit magnetic properties that can be tuned for specific applications in magnetic materials and devices .

Biological Applications

Cobalt(II) diiodide dihydrate has been investigated for its biological properties:

- Antibacterial Activity : Studies have demonstrated that cobalt complexes exhibit significant antibacterial properties against various strains of bacteria, making them potential candidates for pharmaceutical applications .

- Biomimetic Catalysts : Cobalt complexes are explored as biomimetic catalysts for reactions that mimic enzymatic processes, particularly in organic synthesis .

Case Study 1: Synthesis of Cobalt Complexes with Pyridine

A study synthesized cobalt(II) iodide complexes with pyridine ligands, demonstrating their electrochemical behavior and potential as single-ion magnets. The complexes exhibited unique magnetic properties under external magnetic fields, showcasing their potential in quantum computing applications .

Case Study 2: Antibacterial Evaluation

Research evaluating the antibacterial activity of cobalt(II) complexes revealed that these compounds effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This highlights their potential use in developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

cobalt(2+);diiodide;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJGBKYNIRFTKD-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Co+2].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH4I2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.773 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.